1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Descripción

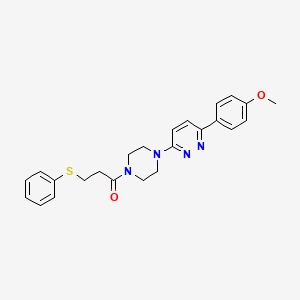

1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone with two distinct substituents:

- A piperazine ring linked to a pyridazine scaffold substituted with a 4-methoxyphenyl group at position 4.

- A phenylthioether group at position 2.

Propiedades

IUPAC Name |

1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-30-20-9-7-19(8-10-20)22-11-12-23(26-25-22)27-14-16-28(17-15-27)24(29)13-18-31-21-5-3-2-4-6-21/h2-12H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWOBDSOUGTTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, analgesic, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 448.5 g/mol. Its structure includes a piperazine ring, a pyridazine moiety, and a phenylthio group, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 1021131-03-2 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce cell death in MCF-7 breast cancer cells with efficacy surpassing that of established chemotherapeutics like Tamoxifen . The mechanism of action is believed to involve the induction of apoptosis through modulation of key signaling pathways.

Case Study:

In a study evaluating the cytotoxic effects of related compounds on MCF-7 cells, it was found that the presence of specific functional groups enhanced the anticancer activity significantly. The results indicated IC50 values in the low micromolar range, demonstrating potent anticancer properties .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. Preliminary screenings suggest that it possesses moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various pathogens .

Table: Antimicrobial Activity Profile

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 300 |

| Candida albicans | 400 |

Analgesic and Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, the compound has shown promise in preclinical models for analgesic and anti-inflammatory applications. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce pain responses in animal models.

Mechanism:

The analgesic effect is hypothesized to be mediated through the modulation of neurotransmitter systems involved in pain perception.

Aplicaciones Científicas De Investigación

Biological Activities

MDPHP has been primarily studied for its potential psychoactive effects and interactions with various neurochemical pathways. Its structural similarity to other psychoactive compounds suggests that it may exhibit stimulant and euphoric effects akin to traditional amphetamines and cocaine .

Potential Applications in Medicinal Chemistry:

- Neuropharmacology : MDPHP's interaction with neurotransmitter systems indicates potential applications in treating mood disorders, anxiety, and depression. Its binding affinity to serotonin receptors has been noted, suggesting its role in antidepressant research .

- Drug Development : The unique combination of piperazine and pyridazine structures makes MDPHP a promising scaffold for designing new therapeutic agents targeting neurochemical pathways involved in various mental health disorders .

Interaction Studies

Research has demonstrated that MDPHP interacts with multiple receptor systems, which may lead to diverse pharmacological effects. Initial studies suggest that it may bind effectively to serotonin (5-HT) receptors, which are crucial in mood regulation .

Current State of Research

The current research on MDPHP is still in preliminary stages, focusing on its synthetic pathways and initial biological evaluations. While it has shown promise in neuropharmacological applications, comprehensive toxicity studies and clinical trials are necessary to fully understand its safety profile and therapeutic potential .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one with structurally and functionally related compounds:

Key Structural and Functional Insights

Cytotoxicity vs. Selectivity: Compound 4h demonstrates that introducing a morpholinoethoxy side chain (similar to Tamoxifen’s tertiary amine) enhances cytotoxicity against MCF-7 cells while sparing normal cells . This suggests that the target compound’s pyridazine-piperazine core could be optimized with similar side chains for improved selectivity. The phenylthioether group in both the target compound and 4h may contribute to redox modulation or thiol-mediated cellular uptake, enhancing anticancer effects .

Diverse Therapeutic Applications: The chlorophenyl-piperazine analog () highlights the versatility of the propan-1-one scaffold. Its anti-inflammatory and analgesic activities suggest that modifying the aromatic substituents (e.g., chloro vs. methoxy) can redirect biological activity toward non-oncological targets .

Role of Heterocyclic Moieties: Pyridazine and pyridazinone rings () are associated with planar molecular conformations, which may facilitate DNA intercalation or kinase binding.

Research Findings and Implications

- Further studies should evaluate its IC₅₀ against MCF-7 and other cancer lines, with a focus on structure-activity relationships (SAR) to optimize substituents .

- Non-Oncological Applications: ’s compound demonstrates that propan-1-one derivatives can be repurposed for pain management or inflammation, suggesting broader therapeutic utility for the target molecule .

- Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amidation), indicating feasible routes for scaling up the target compound .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one, and how are yields optimized?

Answer: The compound is typically synthesized via a multi-step procedure involving:

Coupling Reactions : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base. For example, piperazine derivatives are coupled with thioether-containing carboxylic acids under reflux conditions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Yields (~50–70%) depend on reaction time, temperature, and stoichiometric ratios of reagents .

Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR to verify substitution patterns of the pyridazin-3-yl and piperazine moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed [M+H] at m/z 432.0765) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Biological Evaluation

Q. Q3. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

Answer:

- Enzyme Inhibition Assays : Test activity against kinases or GPCRs (e.g., using fluorescence polarization or radioligand binding assays).

- Cytotoxicity Screening : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Q4. How should researchers address discrepancies in reported biological activities across studies?

Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Structural Confirmation : Re-validate compound purity and identity to rule out degradation or isomerization.

- Dose-Response Analysis : Compare EC/IC values under identical experimental conditions .

Advanced Research Questions

Q. Q5. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance target binding affinity.

- Linker Optimization : Adjust the propan-1-one linker length or substitute the phenylthio group with bioisosteres (e.g., sulfoxide) to improve metabolic stability .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions with biological targets .

Q. Q6. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab to estimate solubility, permeability (e.g., LogP ~3.5), and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Assess binding stability to target proteins (e.g., >100 ns simulations in GROMACS) .

Experimental Design and Data Analysis

Q. Q7. How should researchers design experiments to investigate the mechanism of action (MoA)?

Answer:

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.

- Kinase Profiling : Use kinase inhibitor beads (KIBs) to capture target kinases in cell lysates .

- Animal Models : Xenograft studies in immunodeficient mice for in vivo validation (dose range: 10–50 mg/kg, i.p.) .

Q. Q8. What statistical approaches are critical for analyzing contradictory data in dose-response studies?

Answer:

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test, p < 0.05).

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., fixed/random-effects models) .

Safety and Handling

Q. Q9. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.